molecular formula C5H7NO B118069 (1H-Pyrrol-2-yl)methanol CAS No. 27472-36-2

(1H-Pyrrol-2-yl)methanol

Cat. No. B118069
CAS RN: 27472-36-2
M. Wt: 97.12 g/mol
InChI Key: KORIJXKQGMTQTO-UHFFFAOYSA-N
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Description

“(1H-Pyrrol-2-yl)methanol” is used in a new synthesis of porphobilinogen and other trisubstituted pyrroles for photodynamic therapy .


Synthesis Analysis

“(1H-Pyrrol-2-yl)methanol” has been synthesized via oxidative cyclization of allyltosylamides in the presence of Pd (OAc) 2 in acetic acid .


Molecular Structure Analysis

The empirical formula of “(1H-Pyrrol-2-yl)methanol” is C5H7NO and its molecular weight is 97.12 .


Chemical Reactions Analysis

“(1H-Pyrrol-2-yl)methanol” has been used in the synthesis of porphobilinogen and other trisubstituted pyrroles for photodynamic therapy .


Physical And Chemical Properties Analysis

“(1H-Pyrrol-2-yl)methanol” has a melting point of 117.5-118 °C, a boiling point of 81-83 °C (Press: 2 Torr), and a density of 1.130 g/cm3 .

Scientific Research Applications

Methylation Studies

  • Methylation of pyrrole using supercritical methanol is a notable area of research. Kishida et al. (2010) demonstrated that pyrrole could be methylated to produce various methylpyrroles, including mono-, di-, tri-, and tetra-methylpyrroles, without the need for additional catalysts (Kishida et al., 2010).

Synthesis of Novel Compounds

  • Torosyan et al. (2019) synthesized new 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles by condensing N-substituted methanols with pyrrole, which on treatment with N-bromosuccinimide led to the formation of dark blue polymers (Torosyan et al., 2019).

Catalysis and Reaction Mechanisms

  • The role of (1H-Pyrrol-2-yl)methanol derivatives in catalysis and reaction mechanisms has been explored. For example, Bonini et al. (2006) investigated the use of aziridin-2-yl methanols as organocatalysts in Diels–Alder reactions and Friedel–Crafts alkylations of N-methyl-pyrrole (Bonini et al., 2006).

Antimicrobial Applications

  • The antimicrobial potential of derivatives of (1H-Pyrrol-2-yl)methanol is also a significant area of research. Hublikar et al. (2019) synthesized a series of pyrrole derivatives and evaluated their in vitro antimicrobial activities, revealing that these compounds possess good antibacterial and antifungal activity (Hublikar et al., 2019).

Materials Science and Structural Analysis

  • In materials science, the structural and dynamic properties of (1H-Pyrrol-2-yl)methanol derivatives have been studied. For instance, Lam et al. (1997) reported on the synthesis and X-ray crystal structure of a triple-stranded helical supramolecular complex formed between a ruthenium compound and copper (Lam et al., 1997).

Safety And Hazards

“(1H-Pyrrol-2-yl)methanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

“(1H-Pyrrol-2-yl)methanol” is used in a new synthesis of porphobilinogen and other trisubstituted pyrroles for photodynamic therapy . This suggests that it could have potential applications in the field of medicine, particularly in treatments involving photodynamic therapy.

properties

IUPAC Name

1H-pyrrol-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c7-4-5-2-1-3-6-5/h1-3,6-7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORIJXKQGMTQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Pyrrol-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
NM Vitkovskaya, AS Bobkov, SV Kuznetsova… - …, 2020 - Wiley Online Library
A one‐pot transition‐metal‐free synthesis of pyrrolo‐1,4‐oxazine ensemble in a KOH/DMSO superbasic medium has been developed based on the theoretical evaluation of kinetic (free …
A Kimbaris, G Varvounis - Tetrahedron, 2000 - Elsevier
Reduction of (2-nitrophenyl)(1H-pyrrol-2-yl)methanone 4 with zinc and ammonium chloride gave 5,10-dihydro-pyrrolo[1,2-b]cinnolin-10-one 5 and (2-hydroxylaminophenyl)(1H-pyrrol-2-…
Number of citations: 17 www.sciencedirect.com
AV Ivanov, AS Bobkov… - Asian Journal of …, 2023 - Wiley Online Library
… of one of three possible products: N-allenyl-1H-pyrrol-2-yl methanol, N-allenyl-2-propargyloxymethyl-1H-pyrrole, and the target 3-methyl-1H-pyrrolo[2,1-c][1,4]oxazine (Scheme 1a). …
Number of citations: 0 onlinelibrary.wiley.com
LD Bratton, B Auerbach, C Choi, L Dillon… - Bioorganic & medicinal …, 2007 - Elsevier
In an effort to identify hepatoselective inhibitors of HMG-CoA reductase, two series of pyrroles were synthesized and evaluated. Efforts were made to modify (3R,5R)-7-[3-(4-fluorophenyl…
Number of citations: 42 www.sciencedirect.com
M Kaur, R Kaur, H Saini, P Singh - Journal of Molecular Structure, 2023 - Elsevier
We, herein, report the structural optimization of 1,2,5-substituted pyrroles for developing a novel kind of vascular endothelial growth factor receptor (VEGFR) inhibitors. 4-Methoxy-N-((1-(…
Number of citations: 1 www.sciencedirect.com
H Tani, M Yamaga, T Sekiya, Y Isohama… - Journal of Agricultural …, 2023 - ACS Publications
The cough-suppressing effect of honey was demonstrated for the first time using a guinea pig model whereby cough was induced by citric acid and capsaicin, and a new pyrrolyl …
Number of citations: 3 pubs.acs.org
NV Teplyashin, AS Bobkov… - Journal of Physics …, 2021 - iopscience.iop.org
The mechanism of the reaction between hydroxylamine and N-allenylpyrrole-2-carbaldehyde has been studied using quantum-chemical methods (B2PLYP-D2/6-311+ G**//B3LYP/6-31…
Number of citations: 4 iopscience.iop.org
Z Zhang, B Liu - Science China Chemistry, 2016 - Springer
On the basis of the proposed structures of jiangrines C and D, a synthetic strategy was initiated from D-glyceraldehyde acetonide, a readily available chiral material. Through a linear …
Number of citations: 2 link.springer.com
E Ermini, A Brai, F Finetti, G Giannini, L Paradisi… - Available at SSRN … - papers.ssrn.com
… In summary, we have shown that the 5-nitro-1H-pyrrol-2-yl-methanol spacer can be used for the delivery of thiols under bioreductive activation. The thioether formed between the thiol-…
Number of citations: 0 papers.ssrn.com
A Edwin, T Sulfikarali, G Kuppadakkath… - Journal of Porphyrins …, 2023 - World Scientific
In this study, we have prepared new tripyrranes embedded with azulene bearing two meso-pentafluorophenyl substituents. They were obtained as diastereomers in high yield which …
Number of citations: 1 www.worldscientific.com

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